Vinylmagnesium bromide

Catalog No.
S1536363
CAS No.
1826-67-1
M.F
C2H3BrMg
M. Wt
131.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinylmagnesium bromide

CAS Number

1826-67-1

Product Name

Vinylmagnesium bromide

IUPAC Name

magnesium;ethene;bromide

Molecular Formula

C2H3BrMg

Molecular Weight

131.25 g/mol

InChI

InChI=1S/C2H3.BrH.Mg/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1

InChI Key

RMGJCSHZTFKPNO-UHFFFAOYSA-M

SMILES

C=[CH-].[Mg+2].[Br-]

Canonical SMILES

C=[CH-].[Mg+2].[Br-]

Origin and Significance

VMB belongs to the class of Grignard reagents, named after Victor Grignard who discovered them in 1900 []. These reagents act as a source of a vinyl group (CH2=CH-) and are crucial for forming carbon-carbon bonds in organic molecules. VMB plays a vital role in the synthesis of various complex organic compounds, including pharmaceuticals, fine chemicals, and advanced materials.


Molecular Structure Analysis

VMB possesses a simple yet reactive structure. The central carbon atom is doubly bonded to a vinyl group (CH2=CH-) and forms a single bond with a magnesium (Mg) atom. The magnesium atom is further bonded to a bromine (Br) atom, giving VMB the formula CH2=CHMgBr [].

The key feature of this structure is the presence of a polarized carbon-magnesium bond (C-Mg). The highly electronegative magnesium atom attracts electron density towards itself, creating a partial negative charge on the neighboring carbon atom of the vinyl group. This negative charge makes the vinyl group nucleophilic, readily attacking electrophilic carbon centers in other molecules [].


Chemical Reactions Analysis

Synthesis

VMB is typically synthesized by reacting vinyl bromide (CH2=CHBr) with magnesium metal (Mg) in an inert solvent like tetrahydrofuran (THF) under an inert atmosphere [].

CH2=CHBr  +  Mg  -->  CH2=CHMgBr

Reactions with Carbonyl Compounds

VMB's primary application lies in its reaction with various carbonyl compounds (aldehydes, ketones, esters, etc.). The nucleophilic vinyl group of VMB attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a new carbon-oxygen bond. This reaction, known as a Grignard reaction, is a cornerstone of organic synthesis for creating alkenes, alcohols, and other functionalities.

CH2=CHMgBr  +  R-C=O  -->  R-CH(OH)-CH=CH2  (formation of a primary alcohol)

Other Reactions

VMB can also participate in other reactions, including hydromagnesiation (addition to double bonds), Negishi coupling (cross-coupling with organic halides), and Kumada coupling (cross-coupling with aryl/alkenyl halides). These reactions offer further versatility for constructing complex organic molecules.


Physical And Chemical Properties Analysis

  • Molecular Formula: CH2=CHMgBr
  • Molecular Weight: 131.26 g/mol []
  • Physical State: Solution in THF (commercially available) []
  • Color: Brown []
  • Melting Point: Not applicable (solution)
  • Boiling Point: Not applicable (decomposes)
  • Solubility: Reacts vigorously with water. Soluble in THF and other ethers [].
  • Stability: Highly reactive. Air and moisture sensitive. Decomposes upon exposure to air and water [].

Mechanism of Action (not applicable)

VMB does not have a biological mechanism of action. It functions as a chemical reagent in organic synthesis.

VMB is a highly reactive compound and poses several safety hazards:

  • Flammability: The solvent THF is flammable. VMB solutions should be handled with proper fire precautions [].
  • Air and Moisture Sensitivity: Exposure to air and moisture can cause decomposition and liberate flammable hydrogen gas [].
  • Skin and Eye Irritant: Contact with VMB can cause severe skin and eye irritation [].
  • Toxicity: Limited data exists on the specific toxicity of VMB. However, due to its reactivity, it is recommended to handle it with appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood [].

A study published in Advances in Tracer Methodology in 1966 details the utilization of vinylmagnesium bromide in the preparation of isotopically labeled glycerol-1-C14 and glyceric acid-1-C14 []. This demonstrates the potential of vinylmagnesium bromide as a building block for creating specifically labeled molecules used in various research applications.

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (40%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (60%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

1826-67-1

General Manufacturing Information

Magnesium, bromoethenyl-: ACTIVE

Dates

Modify: 2023-08-15

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